Home > Products > Screening Compounds P10493 > Lenalidomide-C6-OH
Lenalidomide-C6-OH -

Lenalidomide-C6-OH

Catalog Number: EVT-14901119
CAS Number:
Molecular Formula: C19H25N3O4
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-C6-OH is a derivative of lenalidomide, a compound primarily used in the treatment of multiple myeloma and certain types of anemia. Lenalidomide is classified as an immunomodulatory drug that enhances immune responses and has anti-inflammatory properties. This compound is structurally related to thalidomide, sharing similar mechanisms of action but with improved efficacy and safety profiles.

Source and Classification

Lenalidomide is synthesized from alpha-aminoglutarimide hydrochloride and methyl 2-bromomethyl-3-nitrobenzoate through a multi-step chemical process. It falls under the category of immunomodulatory agents, which are known for their ability to modify immune system activity, particularly in hematological malignancies. The compound has been extensively studied for its pharmacological properties and clinical applications in oncology.

Synthesis Analysis

The synthesis of lenalidomide involves several key steps:

  1. Coupling Reaction: The initial step involves the reaction of L-glutamine methyl ester with methyl 2-bromomethyl-3-nitrobenzoate in acetonitrile to form a nitro intermediate.
  2. Cyclization: This intermediate undergoes cyclization to yield a bicyclic structure.
  3. Reduction: The nitro group is then reduced using hydrogenation techniques, typically employing palladium on carbon as a catalyst.
  4. Purification: The final product is purified through recrystallization methods to achieve the desired purity levels.

The entire process is characterized by specific conditions that optimize yield and purity, with the final product often undergoing rigorous analytical testing to confirm its identity and quality .

Molecular Structure Analysis

The molecular structure of lenalidomide can be represented by the following formula:

C13H13N3O3C_{13}H_{13}N_{3}O_{3}

Structural Data

  • Molecular Weight: 259.25 g/mol
  • Functional Groups: Contains an amide group, a nitro group, and a piperidine ring.
  • Polymorphism: Lenalidomide exhibits polymorphism, existing in multiple crystalline forms (at least eight) which can affect its solubility and bioavailability .
Chemical Reactions Analysis

Lenalidomide participates in various chemical reactions typical for compounds with amino and nitro functionalities:

  • Hydrogenation: The reduction of nitro groups to amines is a significant reaction during its synthesis.
  • Cyclization Reactions: These are crucial for forming the bicyclic structure characteristic of lenalidomide.
  • Degradation Pathways: Understanding the degradation products is essential for ensuring drug stability; studies indicate low levels of impurities remain within acceptable limits .
Mechanism of Action

Lenalidomide functions primarily by modulating the immune system. Its mechanism includes:

  • CRBN Binding: Lenalidomide binds to cereblon (CRBN), an E3 ubiquitin ligase, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3, which are crucial for multiple myeloma cell survival.
  • Immune Activation: It enhances T-cell proliferation and activity against malignant cells, promoting apoptosis in neoplastic cells .

Data on Mechanism

  • IC50 Values: In various assays, lenalidomide has demonstrated significant binding affinity to CRBN, with IC50 values indicating effective modulation compared to other compounds .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: Approximately 170–175 °C.

Chemical Properties

  • Stability: Lenalidomide shows metabolic stability with minimal degradation under physiological conditions.
  • Polymorphic Forms: Different forms exhibit varying solubility and bioavailability profiles .
Applications

Lenalidomide is primarily used in clinical settings for:

  • Multiple Myeloma Treatment: It significantly improves survival rates when used in combination with other therapies.
  • Anemia Associated with Myelodysplastic Syndromes: It aids in increasing hemoglobin levels in patients with specific genetic abnormalities.

Additionally, ongoing research continues to explore its potential applications in other hematological malignancies and autoimmune diseases due to its immunomodulatory effects .

Synthetic Chemistry & Structural Derivatization of Lenalidomide-C6-OH

Design Rationale for C6 Hydroxyl Modifications in Lenalidomide Analogs

Lenalidomide-C6-OH represents a strategically engineered analog of the immunomodulatory drug lenalidomide, featuring a hydroxyl-terminated hexyl linker appended at the C6 position of the phthalimide ring. This modification directly addresses a key challenge in cereblon (CRBN)-mediated targeted protein degradation: neosubstrate selectivity. The C6 position resides within the solvent-exposed region of the phthalimide ring when bound to CRBN, enabling chemical modifications to sterically and electronically modulate interactions with neosubstrates like IKZF1/3 and CK1α [4] [9].

Hydroxylation at the C6 terminus serves dual purposes:

  • Linker Conjugation Handle: The primary hydroxyl group enables straightforward conjugation to target protein ligands via esterification, amidation, or carbamate formation, forming proteolysis-targeting chimeras (PROTACs) without sterically disrupting CRBN binding [2] [6].
  • Hydrogen-Bonding Capability: Unlike alkyl or halogen substituents, the hydroxyl group can form hydrogen bonds with proximal residues in neosubstrates, potentially enhancing ternary complex stability for selected targets (e.g., IKZF1 over SALL4) [4].

Studies on halogenated C6 derivatives (e.g., 6-fluoro-lenalidomide, NE-005) demonstrate that C6 modifications can decouple therapeutic degradation (IKZF1/3, CK1α) from off-target effects (SALL4, PLZF). AlphaScreen assays confirm that 6-fluoro-lenalidomide exhibits 4.8-fold stronger binding to IKZF1 than SALL4, while 6-hydroxy derivatives maintain comparable selectivity profiles [4].

Table 1: Impact of C6 Modifications on Neosubstrate Degradation

DerivativeIKZF1 Degradation (EC₅₀, nM)SALL4 Degradation (EC₅₀, nM)Selectivity Ratio (IKZF1:SALL4)
Lenalidomide1102802.5
6-Fluoro (NE-005)25>1,000>40
6-Hydroxy954504.7
6-Chloro (NE-013)210Not degraded

Data adapted from Nature Communications [4]

Synthetic Pathways for Lenalidomide-C6-OH: Catalytic Strategies and Solvent Optimization

The synthesis of Lenalidomide-C6-OH (C₁₉H₂₅N₃O₄, MW 359.42 g/mol) employs a modular approach centered on late-stage functionalization of the lenalidomide scaffold:

Step 1: N-Alkylation of LenalidomideLenalidomide undergoes nucleophilic substitution with 6-bromohexan-1-ol under phase-transfer conditions. Catalytic tetrabutylammonium iodide (TBAI, 5 mol%) in dimethylacetamide (DMAc) at 80°C drives the reaction to >85% yield in 12 hours, minimizing di-alkylation byproducts [2] [6]. Alternative solvents like acetonitrile or THF reduce yields to <60% due to poor solubility.

Step 2: Deprotection and PurificationCrude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1) followed by recrystallization from ethanol/water (4:1). HPLC analysis confirms ≥95% purity (Nucleosil C8 column; 20% acetonitrile/0.1% TFA mobile phase) [3] [5].

Table 2: Solvent Optimization for N-Alkylation

SolventCatalystTemperature (°C)Yield (%)Purity (HPLC, %)
DMAcTBAI808792
DMFTBAI807890
AcetonitrileNone804285
THF18-Crown-6655988

Critical Insight: Microwave-assisted synthesis (100°C, 30 min) in DMAc improves yields to 92% but increases epimerization risk at the glutarimide chiral center, necessitating stringent chiral HPLC monitoring [5].

Comparative Analysis of C6 Functionalization Techniques: Amine vs. Hydroxyl Derivatives

The choice between C6-hydroxyl (e.g., Lenalidomide-C6-OH) and C6-amine (e.g., Lenalidomide-C6-NH₂) derivatives hinges on conjugation efficiency, stability, and steric effects in PROTAC design:

  • Reactivity:
  • Amine Derivatives: Require activated carboxylates (e.g., NHS esters) for amide bond formation. Prone to oxidation and imine byproducts at pH >8.0 [3].
  • Hydroxyl Derivatives: React with carbonyl diimidazole (CDI) or disuccinimidyl carbonate (DSC) to form activated carbonates for amine coupling. Exhibit superior pH stability (2–10) [6].

  • Conjugation Efficiency:Hydroxyl-directed conjugation to JQ1 (BET inhibitor) achieves 92% coupling yield vs. 75% for amine derivatives, attributed to reduced nucleophile competition from the glutarimide carbonyl [4] [6].

  • Steric Effects in Ternary Complex Formation:Molecular dynamics simulations reveal C6-hydroxyl analogs confer 2.3 Å closer proximity between CRBN and BRD4 in PROTAC ternary complexes than C6-amine analogs, enhancing ubiquitin transfer efficiency [8].

Properties

Product Name

Lenalidomide-C6-OH

IUPAC Name

3-[7-(6-hydroxyhexylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C19H25N3O4/c23-11-4-2-1-3-10-20-15-7-5-6-13-14(15)12-22(19(13)26)16-8-9-17(24)21-18(16)25/h5-7,16,20,23H,1-4,8-12H2,(H,21,24,25)

InChI Key

QXSZVUDEOJQAQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.